![molecular formula C17H16Cl2O3 B14235079 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane CAS No. 441347-97-3](/img/structure/B14235079.png)
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is a member of the class of dioxolanes. It is a broad-spectrum fungicide with novel broad-range activity, commonly used as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane involves several steps:
Epoxidation Reaction: This can be performed using sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane.
Reduction and Cyclization: Reducing 2-halo-1-(4-phenoxyphenyl)ethanone with sodium borohydride, followed by cyclization in the presence of sodium hydroxide.
Oxidation: Oxidizing 4-phenoxystyrene using hydrogen peroxide or KHSO5 to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but optimized for large-scale production. The methods are designed to be efficient, with high raw material conversion rates and product selectivity, while minimizing harm to human health and the environment .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, KHSO5.
Reducing Agents: Sodium borohydride.
Cyclization Agents: Sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates and the final fungicidal compound, this compound .
Applications De Recherche Scientifique
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is widely used in scientific research due to its fungicidal properties. Its applications include:
Mécanisme D'action
The compound exerts its effects by inhibiting sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The molecular targets include the enzyme sterol 14α-demethylase, and the pathways involved are those related to ergosterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: A similar fungicide with a broad spectrum of activity.
Propiconazole: Another triazole fungicide with similar applications.
Tebuconazole: Known for its effectiveness against a wide range of fungal diseases.
Uniqueness
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is unique due to its specific molecular structure, which provides a broad range of fungicidal activity and moderate toxicity, making it suitable for various agricultural applications .
Propriétés
IUPAC Name |
2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11-10-20-17(2,22-11)15-8-7-14(9-16(15)19)21-13-5-3-12(18)4-6-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNWZDROXZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707732 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441347-97-3 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
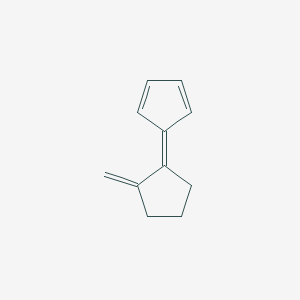
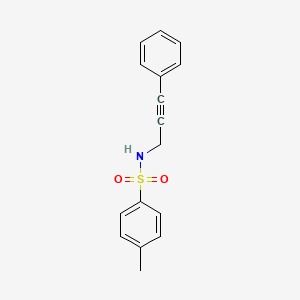
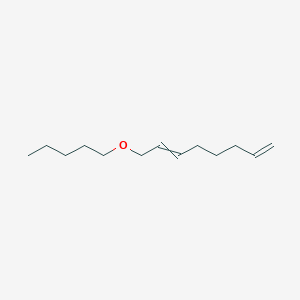
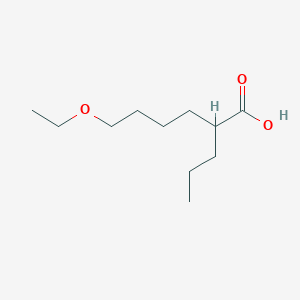
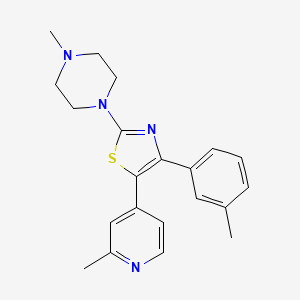
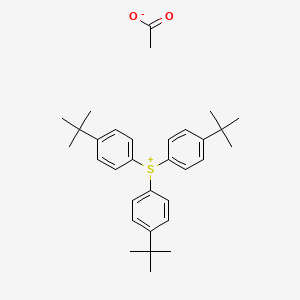

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
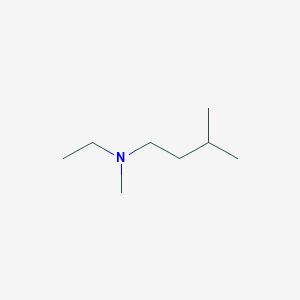
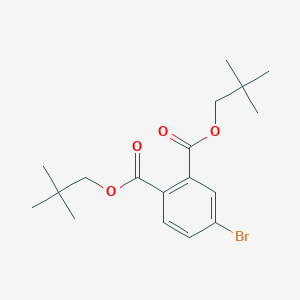
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
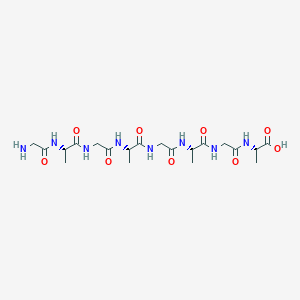
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
